molecular formula C16H25N3O2S B13986227 4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one

4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one

Cat. No.: B13986227
M. Wt: 323.5 g/mol
InChI Key: PZMOPUAPFXEWEO-UHFFFAOYSA-N
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Description

4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one is a complex organic compound with a unique structure that combines a thiophene ring with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the reaction of 2-amino-5-tert-butylthiophene-3-carboxylic acid with 1,3,3-trimethylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-tert-butylthiophene-3-carboxylate: Shares a similar thiophene ring structure but differs in the functional groups attached.

    2-Amino-5-tert-butylthiophene-3-carboxylic acid: Another related compound with a simpler structure.

Uniqueness

4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one is unique due to its combination of a thiophene ring with a piperazine moiety, providing distinct chemical and biological properties that are not observed in simpler analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

4-(2-amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one

InChI

InChI=1S/C16H25N3O2S/c1-15(2,3)11-9-10(12(17)22-11)13(20)19-8-7-18(6)14(21)16(19,4)5/h9H,7-8,17H2,1-6H3

InChI Key

PZMOPUAPFXEWEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(CCN1C(=O)C2=C(SC(=C2)C(C)(C)C)N)C)C

Origin of Product

United States

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